Xtl 51
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Overview
Description
Xtl 51 is a synthetic chemical compound with the molecular formula C48H54Cl4N4O6 and a molecular weight of 924.78 g/mol . This compound is known for its unique structure, which includes two acetylsarcosyl groups attached to a synestrol backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xtl 51 involves multiple steps, starting with the preparation of the synestrol backbone. The acetylsarcosyl groups are then introduced through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and precise control of reaction conditions to ensure consistent quality. The process may include purification steps such as crystallization or chromatography to remove impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Xtl 51 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Xtl 51 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in studies of cellular processes and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Xtl 51 involves its interaction with specific molecular targets and pathways within cells. The acetylsarcosyl groups may play a role in modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Xtl 51 can be compared with other similar compounds, such as:
4,4-Bis(acetylsarcosyl)estradiol: Similar in structure but with an estradiol backbone.
4,4-Bis(acetylsarcosyl)diethylstilbestrol: Similar in structure but with a diethylstilbestrol backbone.
The uniqueness of this compound lies in its specific synestrol backbone and the presence of two acetylsarcosyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
91147-86-3 |
---|---|
Molecular Formula |
C48H54Cl4N4O6 |
Molecular Weight |
924.8 g/mol |
IUPAC Name |
(2S)-2-[N-acetyl-4-[(2E,4E)-4-[4-[acetyl-[(1S)-2-[4-[bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]amino]phenyl]hexa-2,4-dien-3-yl]anilino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C48H54Cl4N4O6/c1-5-43(37-11-19-41(20-12-37)55(33(3)57)45(47(59)60)31-35-7-15-39(16-8-35)53(27-23-49)28-24-50)44(6-2)38-13-21-42(22-14-38)56(34(4)58)46(48(61)62)32-36-9-17-40(18-10-36)54(29-25-51)30-26-52/h5-22,45-46H,23-32H2,1-4H3,(H,59,60)(H,61,62)/b43-5+,44-6+/t45-,46-/m0/s1 |
InChI Key |
WBDUNKZFMFLSMW-ZNKUYNKLSA-N |
SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Isomeric SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)N(C(=O)C)[C@H](C(=O)O)CC2=CC=C(C=C2)N(CCCl)CCCl)\C3=CC=C(C=C3)N(C(=O)C)[C@H](C(=O)O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Synonyms |
4,4-bis(acetylsarcosyl)synestrol XTL 51 XTL-51 |
Origin of Product |
United States |
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